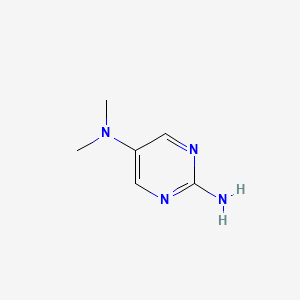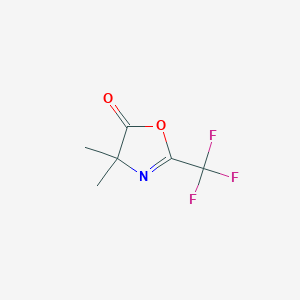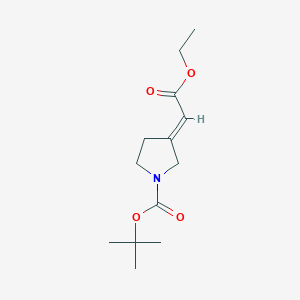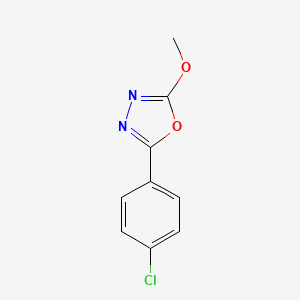![molecular formula C13H11NO2 B11767582 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)
8-Methoxy-2-methylbenzofuro[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine typically involves several steps:
Starting Materials: The synthesis begins with 2-methylbenzofuro[2,3-b]pyridin-8-ol.
Reaction Conditions: The compound is often synthesized through a series of reactions, including methylation and cyclization.
Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
8-Methoxy-2-methylbenzofuro[2,3-b]pyridine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy group, using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products depend on the specific reaction conditions but can include derivatives with altered functional groups.
Scientific Research Applications
8-Methoxy-2-methylbenzofuro[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methylbenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
8-Methoxy-2-methylbenzofuro[2,3-b]pyridine can be compared with other similar compounds:
Similar Compounds: These include 2-methylbenzofuro[2,3-b]pyridin-8-ol and 2-methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate.
Properties
IUPAC Name |
8-methoxy-2-methyl-[1]benzofuro[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8-6-7-10-9-4-3-5-11(15-2)12(9)16-13(10)14-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQOXOENAZGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)



![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)


